

# Endocrine-Disrupting Potential of Butylated Hydroxyanisole: A Technical Guide

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Compound of Interest		
Compound Name:	Butylated Hydroxyanisole	
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# **Executive Summary**

**Butylated Hydroxyanisole** (BHA) is a synthetic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[1] Growing evidence from in vitro and in vivo studies has raised concerns about its potential to disrupt the endocrine system. This technical guide provides a comprehensive overview of the endocrine-disrupting properties of BHA, focusing on its interactions with estrogenic, androgenic, and thyroid pathways. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to support further research and risk assessment.

# **Estrogenic and Anti-Estrogenic Effects**

BHA has been shown to exhibit both weak estrogenic and anti-estrogenic activities, depending on the experimental model and the presence of other hormones.

### In Vitro Evidence

In vitro studies using human breast cancer cell lines (MCF-7) have demonstrated that BHA can induce cell proliferation, a characteristic of estrogenic compounds. [2] It has been shown to compete with estradiol (E2) for binding to both estrogen receptor alpha (ER $\alpha$ ) and estrogen receptor beta (ER $\beta$ ). [2]



#### In Vivo Evidence

In vivo studies, such as the uterotrophic bioassay in rats, have provided conflicting results. Some studies have reported anti-estrogenic properties of BHA, where it reduced uterine weight on its own and antagonized the effects of estradiol.[2]

# **Quantitative Data on Estrogenic and Anti-Estrogenic Effects**



Parameter	Assay	Cell Line/Animal Model	Concentrati on/Dose	Result	Reference
Estrogenic Activity					
Cmax (Concentratio n for maximal cell proliferation)	E-SCREEN Assay	MCF-7 cells	5 x 10 <sup>-5</sup> M	BHA induced cell proliferation	[2]
Relative Proliferative Effect (RPE)	E-SCREEN Assay	MCF-7 cells	5 x 10 <sup>-5</sup> M	66.8% of Estradiol	
E2 Equivalency Factor (EEF10)	Reporter Gene Assay	U2-OS cells	Not specified	ERα: 5.2 x 10 <sup>-8</sup> , ERβ: 7.7 x 10 <sup>-7</sup>	-
Anti- Estrogenic Activity					•
Uterine Weight	Uterotrophic Assay	Immature female rats	50, 100, 250, 500 mg/kg	Significant reduction in absolute and relative uterine weights	_
E2- Stimulated Uterine and Vaginal Weight	Uterotrophic Assay	Immature female rats	500 mg/kg	Significant decrease in E2-stimulated weight increase	



## **Anti-Androgenic Effects**

BHA has demonstrated anti-androgenic properties by interfering with the action of androgens.

### In Vitro and In Vivo Evidence

In vitro studies have shown that BHA can act as an androgen receptor (AR) antagonist. In vivo studies, such as the Hershberger assay in castrated male rats, have shown that BHA has a negligible effect on androgenic activity.

**Ouantitative Data on Anti-Androgenic Effects** 

Parameter	Assay	Animal Model	Dose	Result	Reference
Androgen- dependent organ weights	Hershberger Assay	Castrated male rats	Up to 250 mg/kg	No significant effect on androgendependent organ weights	
Serum Testosterone	Long-term toxicity study	Male Sprague- Dawley rats	100 and 500 mg/kg/day	Reduced serum testosterone levels	

## **Effects on the Thyroid Pathway**

BHA has been shown to interfere with the thyroid hormone system.

### In Vivo Evidence

Studies in rats have demonstrated that BHA can alter thyroid hormone levels and the histology of the thyroid gland.

# **Quantitative Data on Thyroid Disruption**

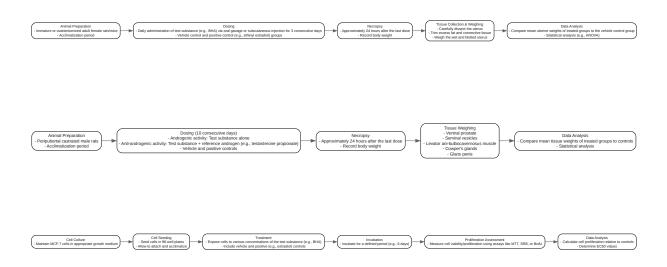


Parameter	Animal Model	Dose	Result	Reference
Serum Thyroxine (T4)	Mature male Sprague-Dawley rats	100 and 500 mg/kg/day	Reduced serum thyroxine levels	
Serum Thyroxine (T4)	Female offspring of Sprague- Dawley rats	500 mg/kg/day	Decreased serum thyroxine levels	_
Thyroid Gland Histology	F1 male and female rats	500 mg/kg	Increased follicular cell height, exfoliated and vacuolated follicular epithelial cells	_

# Experimental Protocols Uterotrophic Bioassay (OECD TG 440)

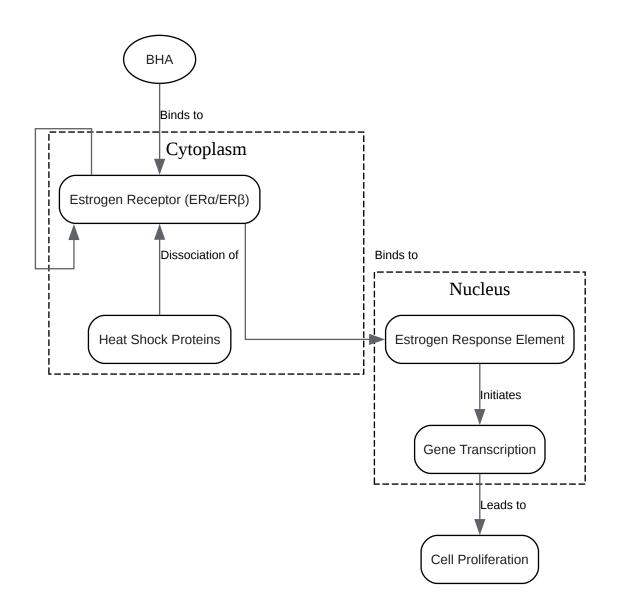
This in vivo assay is used to screen for substances with estrogenic activity based on their ability to induce an increase in uterine weight in female rodents.

#### **Experimental Workflow:**

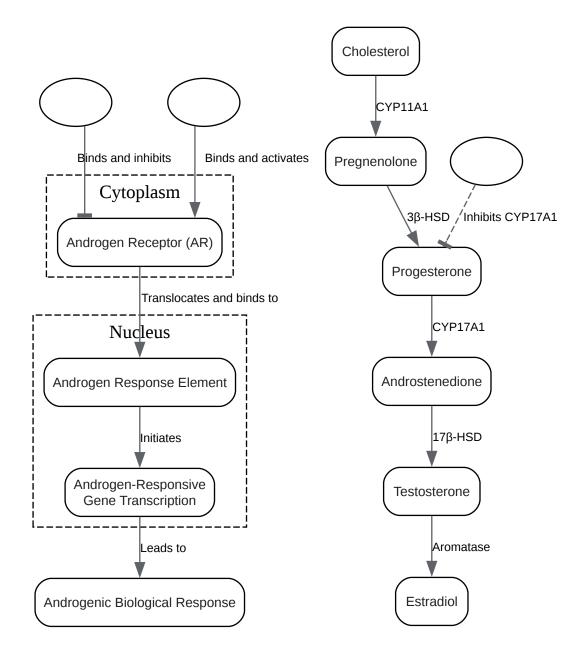












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## References



- 1. An in silico approach to study the interaction of BHA with selected steroid hormone receptors and investigating it's agonistic and antagonistic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocrine disrupting effects of butylated hydroxyanisole (BHA E320) PMC [pmc.ncbi.nlm.nih.gov]
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